Strontium perchlorate

Description

Properties

CAS No. |

13450-97-0 |

|---|---|

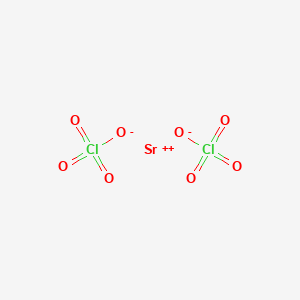

Molecular Formula |

ClHO4Sr |

Molecular Weight |

188.08 g/mol |

IUPAC Name |

strontium;diperchlorate |

InChI |

InChI=1S/ClHO4.Sr/c2-1(3,4)5;/h(H,2,3,4,5); |

InChI Key |

GSMXFPGKQNHYPM-UHFFFAOYSA-N |

SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Sr+2] |

Canonical SMILES |

OCl(=O)(=O)=O.[Sr] |

Other CAS No. |

13450-97-0 |

physical_description |

Strontium perchlorate appears as a colorless crystalline powder. Dangerous fire risk when in contact with organic materials. Used to make other chemicals. |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Anhydrous Strontium Perchlorate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the primary synthesis methodologies for anhydrous strontium perchlorate (B79767) (Sr(ClO₄)₂). Strontium perchlorate is a powerful oxidizing agent with applications ranging from pyrotechnics to laboratory synthesis and as a component in nonaqueous electrolytes for next-generation batteries.[1][2] The critical requirement for an anhydrous salt in electrochemical applications, where water can lead to undesirable side reactions, necessitates reliable and well-documented synthetic protocols.[1][3] This document details several viable synthetic routes, including the preparation of hydrated intermediates and their subsequent dehydration, as well as direct solid-state reactions. Comprehensive experimental protocols, a comparative summary of quantitative data, and safety precautions are provided to assist researchers in the safe and efficient laboratory-scale production of this compound.

Introduction

This compound (Sr(ClO₄)₂) is a white, crystalline, and highly hygroscopic inorganic salt.[4] Its primary value in research and development stems from its strong oxidizing properties and its role as a source of strontium ions.[2] Like other alkaline earth metal perchlorates, it is being investigated for use in electrochemical cells.[1] The presence of water in hydrated forms of this compound, such as the trihydrate (Sr(ClO₄)₂·3H₂O) and tetrahydrate (Sr(ClO₄)₂·4H₂O), is detrimental to the performance of nonaqueous battery systems.[1][2] Therefore, the synthesis of the anhydrous form is of significant importance.

This guide outlines the most common and effective methods for synthesizing anhydrous this compound, focusing on protocols that can be implemented in a standard laboratory setting.

Synthesis Methodologies

Two principal strategies are employed for the synthesis of anhydrous this compound:

-

Method A: Synthesis of Hydrated this compound and Subsequent Dehydration. This is a widely practiced two-step approach. First, a hydrated salt is synthesized through an aqueous reaction. This hydrated precursor is then thermally treated to remove the water of crystallization.

-

Method B: Direct Solid-State Synthesis. This method involves the direct reaction of solid precursors at elevated temperatures, often under vacuum, to yield the anhydrous product directly.

Method A: Dehydration of a Hydrated Precursor

This is the most frequently cited laboratory method for producing high-purity anhydrous this compound. The process begins with the synthesis of a hydrated form, typically via an acid-base reaction or metathesis.

2.1.1 Synthesis of Hydrated this compound

-

Acid-Base Reaction: Strontium carbonate or strontium hydroxide (B78521) is reacted with perchloric acid (HClO₄). The use of strontium carbonate is common, leading to the formation of this compound, water, and carbon dioxide gas.[4]

-

Reaction:SrCO₃ + 2HClO₄ → Sr(ClO₄)₂ + H₂O + CO₂

-

-

Metathesis Reaction: A double displacement reaction between strontium nitrate (B79036) and a soluble perchlorate, such as potassium perchlorate, in an aqueous solution.[4][5] The lower solubility of the potassium nitrate byproduct allows for its precipitation and removal upon cooling.[5]

-

Reaction:Sr(NO₃)₂ + 2KClO₄ → Sr(ClO₄)₂ + 2KNO₃

-

2.1.2 Dehydration Protocol

The isolated hydrated this compound is then subjected to controlled heating to remove water molecules. This step is critical, as improper heating can lead to decomposition. The anhydrous product must be handled in an inert atmosphere (e.g., an argon-filled glovebox) to prevent rehydration.[1][3]

Method B: Direct Solid-State Synthesis from Strontium Carbonate and Ammonium (B1175870) Perchlorate

This method bypasses the aqueous intermediate and subsequent dehydration step. It involves the high-temperature reaction between strontium carbonate (SrCO₃) and ammonium perchlorate (NH₄ClO₄).[4][6] The reaction produces this compound along with gaseous ammonia, water, and carbon dioxide.[4]

-

Reaction:SrCO₃ + 2NH₄ClO₄ → Sr(ClO₄)₂ + 2NH₃ + H₂O + CO₂

This process can be optimized by grinding the reactants to increase surface area and by conducting the heating phase under vacuum to facilitate the removal of gaseous byproducts, driving the reaction to completion.[6]

Experimental Protocols

Caution: this compound is a strong oxidizing agent. All manipulations should be performed with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions should be conducted in a well-ventilated fume hood. Contact with organic or other combustible materials may cause fire.[7][8]

Protocol 1: Synthesis via Dehydration of this compound Trihydrate

This protocol is adapted from Hyoung, J., et al. (2019).[1][3]

Step 1: Synthesis of Hydrated this compound

-

To a suitable reaction vessel, add a stoichiometric amount of strontium carbonate (SrCO₃).

-

Slowly and carefully add a 1:2 molar equivalent of perchloric acid (e.g., 70% HClO₄) to the strontium carbonate under constant stirring. The reaction will effervesce as CO₂ is released. Perform this in a fume hood.

-

Once the addition is complete and effervescence has ceased, gently heat the solution to ensure the reaction goes to completion.

-

Filter the resulting solution to remove any unreacted strontium carbonate.

-

Evaporate the water from the filtrate by gentle heating to obtain the crystalline hydrated this compound (e.g., Sr(ClO₄)₂·3H₂O).

Step 2: Dehydration

-

Thoroughly grind the obtained hydrated this compound powder in an agate mortar.[1][3]

-

Transfer the powder to a glass container suitable for heating.

-

Place the container in a programmable oven and heat at 250 °C (523 K) for an extended period. A duration of two weeks has been shown to be effective for complete dehydration.[1][3]

-

After heating, immediately transfer the resulting anhydrous this compound to an inert atmosphere glovebox (e.g., argon) to prevent moisture absorption.[1][3]

Protocol 2: Direct Synthesis from Strontium Carbonate and Ammonium Perchlorate

This protocol is based on the process described in U.S. Patent 1,824,101.[6]

-

In a ball mill, grind one molecular equivalent of strontium carbonate (SrCO₃) with two molecular equivalents of ammonium perchlorate (NH₄ClO₄).

-

(Optional but recommended for higher yield) Compress the ground mixture into tablets using a high-pressure press. This increases reactant contact.[6]

-

Place the ground powder or tablets in a reaction vessel connected to a vacuum line.

-

Heat the vessel in an oven to approximately 250 °C.

-

Maintain the heating under vacuum (e.g., pressure equivalent to one inch of mercury) for 9 to 12 hours.[6]

-

After the reaction period, cool the vessel to room temperature under vacuum before transferring the product to an inert atmosphere for storage.

Quantitative Data Presentation

The efficiency of anhydrous this compound synthesis varies significantly with the chosen method and specific reaction conditions. The following table summarizes key quantitative data from cited sources.

| Method | Reactants | Temperature (°C) | Time | Conditions | Yield | Reference |

| Dehydration | Sr(ClO₄)₂ Hydrate | 250 | - | - | 50% | [2] |

| Dehydration | Sr(ClO₄)₂·3H₂O | 250 | 2 weeks | Atmospheric | - | [1][3] |

| Solid-State | SrCO₃ + NH₄ClO₄ | Room Temp. | 24 hours | Grinding | ~13% (reaction) | [6] |

| Solid-State | SrCO₃ + NH₄ClO₄ | ~250 | 24 hours | Atmospheric | 50% | [6] |

| Solid-State | SrCO₃ + NH₄ClO₄ | ~250 | 9-12 hours | Vacuum | 86-88% | [6] |

Table 1: Comparison of Synthesis Protocols and Yields.

Physical and Chemical Properties

A summary of key properties for anhydrous this compound is provided below.

| Property | Value | Reference |

| Chemical Formula | Sr(ClO₄)₂ | [2] |

| Molar Mass | 286.51 g·mol⁻¹ | [2] |

| Appearance | White crystalline solid | [2] |

| Density | 2.973 g/cm³ | [2] |

| Melting Point | 477 °C (decomposes) | [2] |

| Crystal Structure | Orthorhombic | [1][2] |

| Solubility in Water | 309.7 g / 100 g | [2] |

| Solubility in Ethanol | 180.7 g / 100 g | [2] |

Table 2: Selected Properties of Anhydrous this compound.

Workflow Visualization

The following diagram illustrates the experimental workflow for the synthesis of anhydrous this compound via the dehydration of a hydrated precursor (Method A), which is a common and reliable laboratory-scale procedure.

Caption: Workflow for Synthesis of Anhydrous this compound via Dehydration.

References

- 1. Crystal structure of this compound anhydrate, Sr(ClO4)2, from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Buy this compound | 13450-97-0 [smolecule.com]

- 5. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. US1824101A - this compound composition and process of preparing the same - Google Patents [patents.google.com]

- 7. This compound | 13450-97-0 [chemicalbook.com]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Strontium Perchlorate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium perchlorate (B79767), with the chemical formula Sr(ClO₄)₂, is an inorganic compound that exists as a white crystalline solid.[1][2] It is a powerful oxidizing agent and is highly hygroscopic, readily absorbing moisture from the atmosphere.[1] This compound and its hydrates have garnered significant interest in various scientific and industrial fields, including pyrotechnics, analytical chemistry, and advanced battery research.[1][3] This technical guide provides an in-depth overview of the core chemical properties of strontium perchlorate, detailed experimental protocols for its synthesis and handling, and a summary of its key applications and safety considerations.

Core Chemical and Physical Properties

This compound is characterized by its high solubility in water and polar organic solvents.[1][4] The anhydrous form is of particular interest for applications requiring water-free conditions, such as in next-generation batteries.[5] Several hydrated forms are known, with the trihydrate and hexahydrate being common.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for anhydrous and hydrated this compound.

Table 1: General Properties of this compound

| Property | Anhydrous this compound | This compound Trihydrate | This compound Hexahydrate |

| Chemical Formula | Sr(ClO₄)₂ | Sr(ClO₄)₂·3H₂O | Sr(ClO₄)₂·6H₂O |

| Molecular Weight ( g/mol ) | 286.52[1][4] | 340.57[4][6] | 394.61[3] |

| Appearance | White crystalline solid[1] | White crystals | White crystals[3] |

| CAS Number | 13450-97-0[1] | 15650-09-6[4][8] | 13450-97-0[3] |

Table 2: Physical and Structural Properties

| Property | Value |

| Melting Point (°C) | <100 (hydrated forms)[3][4]; 477 (anhydrous, decomposes vigorously)[7] |

| Density (g/cm³) | 2.973 (anhydrous)[7] |

| Crystal Structure (Anhydrous) | Orthorhombic[1][9] |

| Space Group (Anhydrous) | Pbca[1][9] |

Table 3: Solubility Data

| Solvent | Solubility |

| Water | 309.7 g/100 g[7] |

| Methanol | 221.0 g/100 g[7] |

| Ethanol | Soluble[4] |

| Ethyl Acetate | 136.9 g/100 g[7] |

Experimental Protocols

Detailed methodologies for the synthesis and dehydration of this compound are crucial for researchers. The following protocols are based on established laboratory procedures.

Synthesis of this compound

1. Reaction of Strontium Carbonate with Perchloric Acid

This method involves the neutralization of perchloric acid with strontium carbonate.

-

Materials: Strontium carbonate (SrCO₃), Perchloric acid (HClO₄) solution.

-

Procedure:

-

Slowly add strontium carbonate to a solution of perchloric acid with constant stirring.

-

Continue the addition until effervescence (release of CO₂) ceases, indicating the neutralization is complete.

-

Filter the resulting solution to remove any unreacted strontium carbonate or impurities.

-

The filtrate, an aqueous solution of this compound, can then be concentrated and crystallized to obtain hydrated this compound.[4]

-

2. Metathesis Reaction with Strontium Nitrate (B79036) and Potassium Perchlorate

This synthesis route relies on the differential solubility of the resulting salts.

-

Materials: Strontium nitrate (Sr(NO₃)₂), Potassium perchlorate (KClO₄), deionized water.

-

Procedure:

-

Dissolve 212 grams of strontium nitrate in 250 ml of hot water (approximately 90°C).[1]

-

Slowly add 276 grams of potassium perchlorate to the hot solution while stirring continuously.[1]

-

Boil the solution to reduce the volume to approximately 150 ml.[1]

-

Cool the concentrated solution in an ice bath to precipitate potassium nitrate, which is less soluble in cold water.[1]

-

Filter the solution to separate the potassium nitrate precipitate.[1]

-

The remaining filtrate is a solution of this compound. Evaporation of the water will yield the solid product.[1]

-

Dehydration of Hydrated this compound

The preparation of anhydrous this compound is critical for moisture-sensitive applications.

-

Materials: this compound trihydrate (Sr(ClO₄)₂·3H₂O).

-

Procedure:

-

Thoroughly grind the hydrated this compound powder in an agate mortar.[10]

-

Place the powdered sample in a suitable container, such as a glass bottle.[10]

-

Heat the sample in an oven at 523 K (250 °C) for an extended period, typically two weeks, under atmospheric conditions to ensure complete removal of water.[10][11]

-

After dehydration, handle the anhydrous this compound in an inert atmosphere (e.g., an argon-filled glovebox) to prevent rehydration.[10]

-

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships pertaining to this compound.

Caption: Synthesis pathways for this compound.

Caption: Workflow for the dehydration of this compound.

Caption: Relationship between properties and applications.

Reactivity and Hazards

This compound is a strong oxidizing agent and poses a significant fire and explosion risk, especially when in contact with organic materials, reducing agents, or when heated.[4][12][13] It can accelerate the burning of combustible materials.[4][13] In case of fire, it may produce irritating, corrosive, and/or toxic gases.[4][14]

Safety Precautions:

-

Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator.[1]

-

Store in a cool, dry, well-ventilated area away from combustible materials and reducing agents.[8]

-

Avoid heating the compound, as it may decompose explosively.[4]

-

In case of a spill, do not use combustible materials for cleanup.[13]

Applications in Research and Development

The unique properties of this compound make it a valuable compound in several areas of research and development.

-

Pyrotechnics: Like other strontium salts, it imparts a vibrant red color to flames and is used in the formulation of fireworks and flares.[3][7]

-

Analytical Chemistry: It serves as a reagent in various analytical procedures.[2][3]

-

Electrochemistry and Battery Research: The anhydrous form is being investigated as a potential electrolyte salt in next-generation batteries, such as magnesium-ion and calcium-ion batteries, due to its good solubility and thermal stability in organic solvents.[1][5]

-

Catalysis: Hydrated this compound has been shown to be an efficient catalyst for certain organic reactions, such as the synthesis of dihydropyrimidinones.[15]

-

Aerospace: It has been used in liquid injection thrust vector control (LITVC) systems in solid-propellant rockets.[7]

Conclusion

This compound is a compound with a distinct set of chemical and physical properties that make it highly useful in specialized applications, particularly where strong oxidizing capabilities and high solubility are required. Its role in emerging technologies like advanced battery systems highlights its continued importance in modern research and development. However, its hazardous nature necessitates strict adherence to safety protocols during handling and storage. This guide provides a foundational understanding for researchers and professionals working with this versatile and reactive compound.

References

- 1. Buy this compound | 13450-97-0 [smolecule.com]

- 2. CAS 13450-97-0: this compound | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound CAS#: 13450-97-0 [m.chemicalbook.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. This compound | 13450-97-0 [chemicalbook.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. fishersci.com [fishersci.com]

- 9. journals.iucr.org [journals.iucr.org]

- 10. Crystal structure of this compound anhydrate, Sr(ClO4)2, from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystal structure of this compound anhydrate, Sr(ClO4)2, from laboratory powder X-ray diffraction data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. Perchloric acid, strontium salt (2:1) | Cl2O8Sr | CID 61607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Reaction Optimization of this compound Catalyzed Novel Protocol for Stereoselective Synthesis of Dihydropyrimidinones | Bentham Science [benthamscience.com]

crystal structure of strontium perchlorate anhydrate

An In-depth Technical Guide to the Crystal Structure of Strontium Perchlorate (B79767) Anhydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium perchlorate, with the chemical formula Sr(ClO₄)₂, is a powerful oxidizing agent known for its deliquescent nature.[1] While it has applications in pyrotechnics, its primary scientific interest, particularly in its anhydrous form, lies in its potential use as an inorganic salt in nonaqueous electrolytes for next-generation batteries. This compound is highly hygroscopic and can exist in several hydrated forms, including trihydrate, tetrahydrate, and nonahydrate versions, whose crystal structures have been previously identified.[2]

The presence of water in hydrated salts can lead to undesirable side reactions, diminishing electrochemical cell performance.[2] Therefore, understanding the synthesis and crystal structure of the anhydrous form is crucial for its application in energy storage and other moisture-sensitive systems. The difficulty in growing single crystals of the anhydrous phase meant that its structure was only recently determined from powder X-ray diffraction data. This guide provides a comprehensive overview of the synthesis, structural analysis, and crystallographic data of this compound anhydrate, Sr(ClO₄)₂.

Experimental Protocols

Synthesis of this compound Anhydrate

The synthesis of anhydrous this compound is achieved through the thermal dehydration of its hydrated counterpart. The established protocol is designed to completely remove water molecules from the crystal lattice.

Methodology:

-

Starting Material: The process begins with commercially available this compound trihydrate (Sr(ClO₄)₂·3H₂O, 98% purity).[2]

-

Grinding: The hydrated powder is thoroughly ground in an agate mortar to increase the surface area for efficient dehydration.[3][2]

-

Dehydration: The ground powder is placed in a glass bottle and heated in an oven at a constant temperature of 523 K (250 °C) for two weeks under standard atmospheric conditions.[2][4][5]

-

Inert Atmosphere Handling: Following dehydration, the resulting anhydrous Sr(ClO₄)₂ is immediately transferred to a glove-box with an argon atmosphere to prevent rehydration from ambient moisture.[3][2]

Caption: Workflow for the synthesis of anhydrous Sr(ClO₄)₂.

Powder X-ray Diffraction (PXRD) Analysis

The was determined and refined using laboratory powder X-ray diffraction data.[2][4][5]

Methodology:

-

Sample Preparation: The anhydrous Sr(ClO₄)₂ powder was ground again inside an argon-filled glove box.[2] It was then placed in a tightly sealed, dome-type X-ray sample holder.[2] To prevent hydration during the measurement, the dome was double-sealed using vacuum grease.

-

Data Collection: PXRD data were collected using a Bragg-Brentano diffractometer (PANalytical Empyrean).[2]

-

Radiation Source: Cu Kα₁ radiation (λ = 1.5406 Å) was used with a focusing primary Ge(111) monochromator.[2]

-

Detector: A position-sensitive PIXcel 3D 2x2 detector was employed for data acquisition.[2]

-

Scan Parameters: Data were collected over an angular range of 10° ≤ 2θ ≤ 130°, with a step size of 0.0131°. The total measurement time was 8 hours at room temperature.[2]

-

-

Structure Refinement: The crystal structure was refined from the collected powder diffraction data using the Rietveld method.[4]

Caption: Experimental workflow for PXRD analysis of Sr(ClO₄)₂.

Crystal Structure and Data

Structural Overview

The crystal structure of anhydrous this compound consists of strontium cations (Sr²⁺) and isolated perchlorate anions (ClO₄⁻).[2][4][5] It crystallizes in the orthorhombic space group Pbca and is isotypic with calcium perchlorate (Ca(ClO₄)₂) and Ca(AlD₄)₂.[2][4][5] The asymmetric unit contains one strontium site, two chlorine sites, and eight oxygen sites, all in general positions.[2][4][5]

The coordination environment around the strontium cation is a key feature of the structure. Each Sr²⁺ cation is coordinated by eight oxygen atoms, with each oxygen atom belonging to a different ClO₄⁻ tetrahedron.[2][4][5] The perchlorate tetrahedra themselves are slightly distorted.[3]

Caption: Coordination environment of the Sr²⁺ cation in Sr(ClO₄)₂.

Quantitative Crystallographic Data

The quantitative data derived from the Rietveld refinement of the PXRD analysis are summarized below.

| Parameter | Value | Reference |

| Chemical Formula | Sr(ClO₄)₂ | [1] |

| Molar Mass | 286.51 g·mol⁻¹ | [1] |

| Crystal System | Orthorhombic | [2][4][5] |

| Space Group | Pbca | [1][2][4][5] |

| Lattice Constant, a | 14.18206 Å | [1] |

| Lattice Constant, b | 9.78934 Å | [1] |

| Lattice Constant, c | 9.37624 Å | [1] |

| Unit Cell Volume (V) | 1301.73 ų | [1] |

| Formula Units (Z) | 8 | [2] |

| Calculated Density | 2.92 g·cm⁻³ | |

| Table 1: Key Crystallographic Data for this compound Anhydrate. |

| Parameter | Value | Reference |

| Sr²⁺ Coordination Number | 8 | [1][4] |

| Average Sr—O Distance | 2.582 Å | |

| O—Cl—O Angle Range | 105.4(7)° – 113.5(7)° | |

| Table 2: Selected Interatomic Distances and Angles. |

Structural Validation

The validity of the determined crystal structure model was confirmed using the bond valence sum (BVS) method.[4][5] The calculated BVS values for each ion were in excellent agreement with their expected formal oxidation states, thus validating the structural refinement.[3][4]

| Ion | Calculated Bond Valence Sum (valence units) | Reference |

| Sr | 2.18 | [4] |

| Cl1 | 6.99 | [4] |

| Cl2 | 6.96 | [4] |

| O1 | 1.91 | [4] |

| O2 | 2.08 | [4] |

| O3 | 2.06 | [4] |

| O4 | 2.03 | [4] |

| O5 | 1.96 | [4] |

| O6 | 2.02 | [4] |

| O7 | 2.03 | [4] |

| O8 | 2.04 | [4] |

| Table 3: Bond Valence Sum (BVS) Analysis Results. |

Conclusion

The has been successfully elucidated through rigorous synthesis and powder X-ray diffraction techniques. It adopts an orthorhombic structure in the Pbca space group, characterized by an eight-coordinate Sr²⁺ cation bonded to eight distinct perchlorate tetrahedra. The detailed experimental protocols and quantitative crystallographic data presented in this guide provide a foundational resource for researchers in materials science, battery technology, and inorganic chemistry. This structural understanding is essential for the rational design and application of anhydrous this compound in advanced electrochemical systems and other specialized fields.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Crystal structure of this compound anhydrate, Sr(ClO4)2, from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Crystal structure of this compound anhydrate, Sr(ClO4)2, from laboratory powder X-ray diffraction data - PubMed [pubmed.ncbi.nlm.nih.gov]

strontium perchlorate CAS number and identifiers

In-Depth Technical Guide: Strontium Perchlorate (B79767)

This technical guide provides a comprehensive overview of strontium perchlorate, including its chemical identifiers, physicochemical properties, and synthesis protocols. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Core Identifiers and Chemical Information

This compound is an inorganic compound with the chemical formula Sr(ClO₄)₂. It is a strong oxidizing agent and exists in both anhydrous and various hydrated forms. Below is a summary of its key identifiers.

| Identifier | Value | Reference |

| CAS Number | 13450-97-0 | [1][2][3] |

| EC Number | 236-614-2 | [1][4] |

| PubChem CID | 61607 | [1][5] |

| ChemSpider | 55515 | [1] |

| ECHA InfoCard | 100.033.272 | [1] |

| CompTox Dashboard | DTXSID30890693 | [1] |

| Molecular Formula | Sr(ClO₄)₂ | [1][2] |

| Synonyms | Strontium(II) perchlorate, Strontium diperchlorate | [1][4] |

Note: The primary CAS number 13450-97-0 is often used for the anhydrous form, but can also refer to hydrated forms.[2][3] A specific CAS number for the trihydrate form is 15650-09-6.[2]

Physicochemical Properties

This compound is a white, crystalline, deliquescent solid.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| Molar Mass | 286.51 g·mol⁻¹ (anhydrous) | [1] |

| Appearance | White crystals | [1] |

| Density | 2.973 g/cm³ | [1] |

| Melting Point | 477 °C (891 °F; 750 K) (decomposes vigorously) | [1] |

| Crystal Structure | Orthorhombic | [1] |

Solubility Data

This compound is highly soluble in water and various organic solvents.

| Solvent | Solubility ( g/100 g) | Reference |

| Water | 309.7 | [1] |

| Ethyl Acetate | 136.9 | [1] |

| Methanol | 221.0 | [1] |

| Ethanol | 180.7 | [1] |

| 1-Propanol | 140.4 | [1] |

| 1-Butanol | 113.5 | [1] |

| Isobutanol | 77.9 | [1] |

| Acetone | 140.1 | [1] |

Experimental Protocols: Synthesis

Synthesis of Hydrated this compound

A common method for preparing hydrated forms of this compound involves the reaction of strontium carbonate with perchloric acid.[2]

Methodology:

-

Dissolution: Dissolve pure strontium nitrate (B79036) in an excess of perchloric acid.

-

Neutralization: Carefully neutralize the excess acid by adding strontium carbonate until effervescence ceases.

-

Separation: Centrifuge the resulting solution to remove any solid impurities.

-

Crystallization: Chill the supernatant to precipitate crystals of hydrated this compound. The specific hydrate (B1144303) (e.g., trihydrate, tetrahydrate, nonahydrate) can depend on crystallization conditions.[1]

Synthesis of Anhydrous this compound

The anhydrous form can be prepared from the hydrated salt.

Methodology:

-

Dehydration: Heat a hydrated form of this compound at 250 °C (482 °F). This method typically results in a yield of around 50%.

-

Alternative Method: An alternative route involves the addition of anhydrous perchloric acid to a solution of strontium ions in anhydrous trifluoroacetic acid. The precipitated solid is then filtered, and any excess acid is removed under a vacuum.[1]

Applications in Research

While not directly used in drug development, this compound serves as a reagent and tool in various research contexts:

-

Analytical Chemistry: It is used as a reagent in analytical procedures for the identification and quantification of substances.[5]

-

Electrochemistry: Due to its ionic conductivity, it finds use in studies related to the development of batteries and fuel cells.[5]

-

Environmental Studies: It is involved in research on the behavior of perchlorates within soil and water systems.[5]

-

Pyrotechnics: It is used to create red flames in pyrotechnic compositions and has been part of experimental flash powders.[1]

References

strontium perchlorate safety data sheet (SDS) information

An In-depth Technical Guide to the Safety of Strontium Perchlorate (B79767)

This guide provides comprehensive safety information for strontium perchlorate (Sr(ClO₄)₂), intended for researchers, scientists, and drug development professionals. The information is compiled from various Safety Data Sheets (SDS) and chemical safety resources.

Chemical Identification and Physical Properties

This compound is a powerful oxidizing agent that exists in anhydrous and various hydrated forms.[1][2][3] It is a white, crystalline, hygroscopic solid that is soluble in water and several polar organic solvents.[1][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Chemical Formula | Sr(ClO₄)₂ | [3][5] |

| Molar Mass | 286.52 g/mol (anhydrous) | [1][2] |

| 340.57 g/mol (trihydrate) | [1][2] | |

| 394.61 g/mol (hexahydrate) | [1][2][6] | |

| Appearance | White crystalline solid | [1][2][4][5] |

| Melting Point | <100 °C (decomposes) | [1][4] |

| Density | 2.973 g/cm³ | [3] |

| Solubility in Water | 309.7 g/100 g | [3] |

| Other Solubilities | Soluble in ethanol, methanol, acetone | [1][3][4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance due to its strong oxidizing properties.[4][7] It can cause or contribute to the combustion of other materials and poses a significant fire and explosion risk, especially when in contact with combustible or reducing agents.[1][2][8][9]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Oxidizing Solids | Category 2 | H272: May intensify fire; oxidizer |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Source: GHS labelling information[3]

Health Hazard Information

Exposure to this compound can cause severe irritation to the skin, eyes, and respiratory tract.[1][4][8][10] Inhalation, ingestion, or direct contact may lead to severe injury or burns.[1][8] The toxicological properties have not been fully investigated.[7]

Table 3: Toxicological Data

| Exposure Route | Effect | Data |

| Acute Oral Toxicity | Not fully investigated | No data available |

| Acute Dermal Toxicity | Not fully investigated | No data available |

| Acute Inhalation Toxicity | Not fully investigated | No data available |

| Carcinogenicity | Not listed as a carcinogen by IARC, NTP, or OSHA | [7] |

Fire and Explosion Hazard Data

As a strong oxidizer, this compound can ignite combustible materials such as wood, paper, oil, and clothing.[1][2][7][8] It may decompose explosively when heated or contaminated and can react explosively with hydrocarbons.[1][2]

Table 4: Fire and Explosion Data

| Parameter | Information |

| Flammability | Oxidizer; accelerates burning |

| Suitable Extinguishing Media | Water spray, CO₂, dry chemical, or foam.[7] For large fires, flood the area with water from a distance.[8] |

| Unsuitable Extinguishing Media | Do not use dry chemical or foam for small fires.[8] |

| Hazardous Combustion Products | May produce irritating, corrosive, and/or toxic gases, including chlorine.[1][11] |

| Special Firefighting Procedures | Wear self-contained breathing apparatus (SCBA) and full protective gear.[7] Containers may explode when heated.[1][2][8] |

Exposure Controls and Personal Protection

To minimize exposure, appropriate engineering controls and personal protective equipment (PPE) must be used.

Table 5: Exposure Controls and Personal Protective Equipment

| Control Parameter | Recommendation |

| Engineering Controls | Use only outdoors or in a well-ventilated area.[7] Ensure eyewash stations and safety showers are close to the workstation.[7] |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles (e.g., OSHA 29 CFR 1910.133 or European Standard EN166).[7] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[7] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. A particulates filter conforming to EN 143 is recommended.[7] |

| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practice.[7] Wash hands and any exposed skin thoroughly after handling.[7] |

Handling, Storage, and Disposal

Proper handling, storage, and disposal procedures are critical to ensure safety.

Table 6: Handling, Storage, and Disposal Recommendations

| Aspect | Recommendation |

| Handling | Keep away from heat, sparks, open flames, and hot surfaces.[7] Avoid breathing dust.[7] Wear personal protective equipment.[7] Keep away from clothing and other combustible materials.[7] |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][10] Store locked up.[7] Do not store near combustible materials.[7][10] Incompatible with strong reducing agents and combustible materials.[7] |

| Disposal | Dispose of contents/container to an approved waste disposal plant.[7] Disposal must be in accordance with local, regional, and national hazardous waste regulations.[7] Do not empty into drains.[7] |

Experimental Protocols

A general protocol to assess oxidizing strength involves:

-

Mixing the substance with a standardized combustible material (e.g., cellulose) in various ratios.

-

Forming the mixture into a pile of a specified dimension.

-

Igniting the pile with a standardized flame or hot wire.

-

Measuring the time it takes for the reaction to propagate along the length of the pile.

-

Comparing the burning rate of the mixture to that of a reference substance (e.g., potassium bromate (B103136) or calcium peroxide) mixed with cellulose.

-

Classifying the substance into a packing group based on the comparison.

Visualizations

The following diagrams illustrate key safety-related concepts for this compound.

Caption: Hazard relationships for this compound.

Caption: Safe handling workflow for this compound.

References

- 1. This compound CAS#: 13450-97-0 [m.chemicalbook.com]

- 2. This compound | 13450-97-0 [chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Buy this compound | 13450-97-0 [smolecule.com]

- 5. CAS 13450-97-0: this compound | CymitQuimica [cymitquimica.com]

- 6. chemimpex.com [chemimpex.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. echemi.com [echemi.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. nj.gov [nj.gov]

An In-depth Technical Guide on the Solubility of Strontium Perchlorate in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of strontium perchlorate (B79767) in a range of common solvents. The data presented herein is critical for professionals in research and development, particularly in fields where strontium salts are utilized, such as in pyrotechnics, as oxidizing agents, and in the development of novel electrolyte systems.[1] This document compiles quantitative solubility data, details established experimental methodologies for solubility determination, and presents a logical workflow for these processes.

Core Data: Solubility of Strontium Perchlorate

The solubility of this compound, a hygroscopic white crystalline solid, varies significantly with the solvent and temperature.[1][2] Below are tabulated data summarizing its solubility in water at various temperatures and in several organic solvents.

Table 1: Solubility of this compound in Water

The solubility of this compound in water increases with temperature. The solid phase in equilibrium with the saturated solution changes as the temperature increases.[3]

| Temperature (°C) | Solubility (mol/kg H₂O) | Solid Phase |

| 0 | 8.16 | Sr(ClO₄)₂ · 4H₂O |

| 25 | 10.67 | Sr(ClO₄)₂ · 2H₂O |

| 40 | 12.70 | 3Sr(ClO₄)₂ · 2H₂O |

Table 2: Solubility of this compound in Various Organic Solvents

The following data represents the solubility of this compound in several organic solvents. It is important to note that while a standard temperature of 25°C (77°F) is generally implied for such data, it is best practice to confirm this in experimental settings.[4]

| Solvent | Chemical Formula | Solubility ( g/100 g of solvent) |

| Methanol | CH₃OH | 221.0 |

| Ethanol | C₂H₅OH | 180.7 |

| 1-Propanol | C₃H₇OH | 140.4 |

| 1-Butanol | C₄H₉OH | 113.5 |

| Isobutanol | (CH₃)₂CHCH₂OH | 77.9 |

| Acetone | C₃H₆O | 140.1 |

| Ethyl Acetate | C₄H₈O₂ | 136.9 |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental to understanding the physicochemical properties of a compound. The following are detailed methodologies for key experiments related to the solubility of this compound.

Synthesis of this compound Hydrate (B1144303)

Hydrated forms of this compound can be prepared in the laboratory for subsequent solubility studies.

Materials:

-

Strontium nitrate (B79036) (Sr(NO₃)₂)

-

Perchloric acid (HClO₄)

-

Strontium carbonate (SrCO₃)

-

Deionized water

-

Centrifuge

-

Crystallization dish

Procedure:

-

Dissolve pure strontium nitrate in an excess of perchloric acid.

-

Carefully neutralize the excess acid by adding strontium carbonate until effervescence ceases.

-

Centrifuge the solution to separate any solid impurities.

-

Transfer the supernatant to a crystallization dish.

-

Cool the solution to precipitate crystals of hydrated this compound.[4]

Preparation of Anhydrous this compound

For studies requiring the anhydrous form, the hydrated salt must be dehydrated.

Materials:

-

Hydrated this compound (e.g., Sr(ClO₄)₂·3H₂O)

-

Drying oven

-

Vacuum desiccator

Procedure:

-

Place the hydrated this compound in a shallow dish.

-

Heat the hydrate in a drying oven at 250°C (482°F). Note that this process may have a yield of around 50%.

-

Alternatively, for a higher purity product, add anhydrous perchloric acid to a solution of strontium ions in anhydrous trifluoroacetic acid.

-

Filter the resulting precipitate and remove any excess acid under vacuum.[4]

Determination of Solubility via the Isothermal Saturation Method

This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute.

Materials:

-

Anhydrous this compound

-

Selected solvent (e.g., water, ethanol)

-

Thermostatically controlled water bath or shaker

-

Volumetric flasks and pipettes

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Appropriate analytical instrumentation for concentration measurement (e.g., gravimetric analysis after solvent evaporation, ICP-OES for strontium concentration).

Procedure:

-

Add an excess of anhydrous this compound to a known volume of the chosen solvent in a sealed flask.

-

Place the flask in a thermostatically controlled shaker bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). It is advisable to sample at multiple time points (e.g., 24, 36, and 48 hours) to confirm that the concentration is no longer changing.

-

Once equilibrium is established, allow the solution to stand undisturbed in the temperature-controlled bath for several hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pre-heated (or pre-cooled to the bath temperature) pipette fitted with a filter to prevent the transfer of solid particles.

-

Accurately weigh the collected sample of the saturated solution.

-

Determine the concentration of this compound in the sample. A common method is to evaporate the solvent to dryness and weigh the remaining solid residue.

-

Calculate the solubility in the desired units (e.g., g/100 g solvent, mol/kg solvent).

Determination of Solubility as a Function of Temperature (Polythermal Method)

This method is used to construct a solubility curve by observing the temperature at which a solution of known concentration becomes saturated.[5]

Materials:

-

This compound

-

Solvent

-

Test tube

-

Thermometer

-

Stirring rod

-

Water bath with heating and cooling capabilities

Procedure:

-

Accurately weigh a known mass of this compound and transfer it to a test tube.

-

Add a precise volume of the solvent to the test tube.

-

Heat the test tube in a water bath while continuously stirring until all the solid has dissolved.

-

Remove the test tube from the hot water bath and allow it to cool slowly while continuing to stir.

-

Carefully observe the solution and record the temperature at which the first crystals of this compound appear. This is the saturation temperature for that specific concentration.

-

Add a small, known volume of solvent to the test tube to create a new, more dilute solution.

-

Repeat steps 3-5 to determine the new saturation temperature.

-

Continue this process of dilution and temperature determination to generate a series of data points.

-

Plot the calculated solubility (in g/100 g solvent) versus the observed saturation temperature to construct the solubility curve.[5]

Visualizing the Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: A flowchart outlining the key stages in the experimental determination of this compound solubility.

References

- 1. Buy this compound | 13450-97-0 [smolecule.com]

- 2. This compound CAS#: 13450-97-0 [m.chemicalbook.com]

- 3. 13450-97-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. fountainheadpress.com [fountainheadpress.com]

In-depth Technical Guide: Thermal Decomposition of Strontium Perchlorate

Introduction

Strontium perchlorate (B79767), Sr(ClO₄)₂, is a powerful oxidizing agent with applications in various fields, including pyrotechnics where it imparts a characteristic red flame.[1] A thorough understanding of its thermal decomposition is paramount for ensuring its safe handling, storage, and application, as well as for predicting its behavior in various formulations. This technical guide provides a consolidated overview of the thermal decomposition of strontium perchlorate, drawing from available scientific literature. It covers the decomposition pathway, thermal stability, and the methodologies used to characterize these properties.

Physicochemical Properties

Anhydrous this compound is a white, crystalline, and hygroscopic solid.[1] It is soluble in water and alcohol. Several hydrated forms of this compound are known to exist.[1] The anhydrous form is of primary interest for thermal decomposition studies, as the presence of water can significantly alter the decomposition pathway and energetics.

Thermal Decomposition Pathway

The thermal decomposition of anhydrous metal perchlorates, particularly those of the alkali and alkaline earth metals, generally proceeds via a redox reaction where the perchlorate anion (ClO₄⁻) oxidizes the metal cation. However, for metals with a stable lower oxidation state, the decomposition typically results in the formation of the metal chloride and the evolution of oxygen gas. For this compound, the expected decomposition reaction is as follows:

Sr(ClO₄)₂ (s) → SrCl₂ (s) + 4O₂ (g)

This reaction is highly exothermic and results in a significant mass loss due to the release of oxygen gas.

Thermal Stability and Decomposition Temperatures

Available data on the specific decomposition temperatures of this compound is limited in publicly accessible literature. However, some key thermal properties have been reported. The melting point of this compound is cited as 477 °C, at which it is noted to decompose vigorously.[1] Another source suggests that the compound is stable up to at least 120 °C before decomposition begins.[2]

A comparative study on the thermal stability of various metal perchlorates indicates that the polarizing power of the cation plays a significant role in the decomposition temperature.[3] Cations with higher charge density tend to destabilize the perchlorate anion, leading to lower decomposition temperatures.[3]

Experimental Protocols for Thermal Analysis

The primary techniques for studying the thermal decomposition of solids like this compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2][3][4] These methods provide quantitative data on mass changes and heat flow as a function of temperature.

Sample Preparation

Due to the hygroscopic nature of this compound, sample preparation is a critical step to ensure the analysis is performed on the anhydrous form.[1]

-

Dehydration: The hydrated form of this compound is heated in a vacuum oven to obtain the anhydrous salt. A typical procedure involves heating the sample to a temperature sufficient to drive off water without initiating decomposition.

-

Sample Weighing: A small, precisely weighed sample (typically 1-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).[3]

-

Inert Atmosphere: To prevent any unwanted side reactions, the sample should be handled and loaded into the analysis instrument under an inert atmosphere, such as in a glovebox.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.

-

Instrumentation: A calibrated thermogravimetric analyzer is used.

-

Atmosphere: The experiment is typically conducted under a dynamic inert atmosphere (e.g., nitrogen or argon) with a constant flow rate.[3]

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.[3]

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss against temperature. The onset temperature of decomposition and the percentage of mass loss for each decomposition step are determined from this curve.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between the sample and a reference material as a function of temperature.

-

Instrumentation: A calibrated differential scanning calorimeter is used.

-

Crucibles: Samples are sealed in hermetic pans, often made of aluminum or gold, to contain any evolved gases and prevent interaction with the instrument.

-

Atmosphere and Heating Program: Similar to TGA, the experiment is run under a controlled inert atmosphere with a linear heating rate.[3]

-

Data Analysis: The DSC curve shows endothermic (heat absorbing) and exothermic (heat releasing) events. Melting is an endothermic process, while decomposition is typically exothermic. The onset temperature, peak temperature, and enthalpy (ΔH) of these transitions can be calculated from the curve.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the thermal analysis of this compound.

Caption: A generalized workflow for the thermal analysis of this compound.

Logical Relationship of Cation Properties to Thermal Stability

The thermal stability of alkaline earth metal perchlorates is influenced by the properties of the metal cation. This relationship can be visualized as follows:

Caption: The relationship between cation properties and perchlorate thermal stability.

Conclusion

References

An In-depth Technical Guide on the Hygroscopic Nature of Strontium Perchlorate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium perchlorate (B79767), with the chemical formula Sr(ClO₄)₂, is a powerful oxidizing agent that is notable for its pronounced hygroscopic and deliquescent properties. This white, crystalline solid readily absorbs moisture from the atmosphere, a characteristic that significantly influences its handling, storage, and applications. Its ability to attract and retain water molecules leads to the formation of various hydrates, with the trihydrate (Sr(ClO₄)₂·3H₂O) being a common commercially available form.[1][2] Understanding the hygroscopic nature of strontium perchlorate is crucial for its effective and safe use in research and development, particularly in applications where water content is a critical parameter.

This technical guide provides a comprehensive overview of the hygroscopic properties of this compound, including its physical and chemical characteristics, known hydrated forms, and detailed experimental protocols for its synthesis and the determination of its hygroscopic behavior.

Physicochemical Properties

A summary of the key physicochemical properties of anhydrous this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | Sr(ClO₄)₂ | [1] |

| Molar Mass | 286.52 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Density | 2.973 g/cm³ | [1] |

| Melting Point | 477 °C (decomposes vigorously) | [1] |

| Solubility in Water | 309.7 g/100 g H₂O | [1] |

Hygroscopicity and Deliquescence

This compound is classified as a deliquescent substance, meaning it will absorb enough moisture from the air to dissolve and form a liquid solution.[1] This process occurs above a specific ambient relative humidity known as the Critical Relative Humidity (CRH).

Quantitative Hygroscopicity Data

The table below presents solubility data for this compound in water at various temperatures, which is indicative of its high affinity for water.

| Temperature (°C) | Solubility ( g/100 g H₂O) |

| 0 | 236.4 |

| 25 | 309.7 |

| 40 | 366.5 |

Data extrapolated from molar solubility provided in various sources.

Hydrated Forms of this compound

This compound is known to exist in several hydrated forms, where water molecules are incorporated into the crystal lattice. The most commonly cited hydrates are:

-

This compound Nonahydrate (Sr(ClO₄)₂·9H₂O) [1]

The formation of these hydrates is dependent on the conditions of crystallization, such as temperature and water activity.

Experimental Protocols

Synthesis of Hydrated this compound

A general method for the preparation of hydrated this compound involves the reaction of strontium carbonate with perchloric acid.[1]

Materials:

-

Strontium carbonate (SrCO₃)

-

Perchloric acid (HClO₄, 60-70%)

-

Deionized water

-

Centrifuge and tubes

-

Crystallizing dish

Procedure:

-

In a fume hood, dissolve a slight excess of strontium carbonate in perchloric acid solution with gentle stirring. The excess carbonate is to ensure the complete neutralization of the acid.

-

Once the effervescence ceases, centrifuge the solution to separate the unreacted strontium carbonate.

-

Decant the supernatant into a clean crystallizing dish.

-

Allow the solution to evaporate slowly at room temperature or under controlled gentle heating to induce crystallization.

-

Collect the resulting crystals of hydrated this compound by filtration.

-

The crystals can be air-dried or dried in a desiccator over a suitable drying agent.

Dehydration of this compound Trihydrate to Anhydrous Form

The following protocol is adapted from a published crystal structure determination of anhydrous this compound.[3]

Materials:

-

This compound trihydrate (Sr(ClO₄)₂·3H₂O)

-

Agate mortar and pestle

-

Glass bottle

-

High-temperature oven

-

Glove box with an inert atmosphere (e.g., argon)

Procedure:

-

Thoroughly grind the this compound trihydrate powder in an agate mortar.

-

Transfer the ground powder to a glass bottle.

-

Place the bottle in an oven and heat at 250 °C (523 K) for an extended period (e.g., two weeks) under atmospheric conditions to ensure complete dehydration.

-

After dehydration, immediately transfer the bottle containing the anhydrous this compound into a glove box with an inert atmosphere to prevent rehydration from ambient moisture.

Determination of Hygroscopicity (General Protocol using Dynamic Vapor Sorption - DVS)

Dynamic Vapor Sorption (DVS) is a standard method for characterizing the hygroscopicity of materials.[5] While a specific DVS isotherm for this compound is not available, the following general protocol outlines the experimental procedure.

Instrumentation:

-

Dynamic Vapor Sorption (DVS) Analyzer

Procedure:

-

A small, accurately weighed sample of anhydrous this compound (typically 1-10 mg) is placed in the DVS instrument's sample pan.

-

The sample is initially dried under a stream of dry nitrogen gas (0% relative humidity, RH) at a constant temperature (e.g., 25 °C) until a stable mass is achieved.

-

The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments) from 0% to 95% RH. At each step, the instrument maintains the set RH until the sample mass equilibrates (i.e., the rate of mass change is below a defined threshold).

-

After reaching the maximum RH, a desorption isotherm is typically measured by decreasing the RH in a stepwise manner back to 0%.

-

The change in mass at each RH step is recorded, and a sorption/desorption isotherm is generated by plotting the percentage change in mass against the relative humidity. The deliquescence point is identified as the RH at which a sharp and significant increase in mass occurs.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis, dehydration, and hygroscopicity analysis of this compound.

Caption: Reversible thermal dehydration and hydration of this compound.

Caption: Recommended workflow for the safe handling of hygroscopic this compound to minimize water absorption.

Applications Related to Hygroscopicity

The hygroscopic nature of this compound can be both a challenge and a feature in various applications:

-

Electrolyte in Batteries: In non-aqueous electrolyte systems, the anhydrous form of this compound is essential, as the presence of water can lead to undesirable side reactions.[3] Its high solubility and ionic conductivity make it a candidate for electrolyte research.

-

Dehydrating Agent: While not as commonly used as other perchlorates like magnesium perchlorate, its strong affinity for water suggests potential as a drying agent in specific applications.

-

Pyrotechnics: In pyrotechnic compositions, the hygroscopic nature of this compound can be problematic, affecting the stability and performance of the mixture. Therefore, it is often used in sealed devices or in formulations where its hygroscopicity is not a concern.[1]

Safety, Handling, and Storage

Due to its strong oxidizing and hygroscopic properties, this compound must be handled with care.

-

Handling: Always handle this compound in a well-ventilated area, preferably in a fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid contact with skin and eyes. Inhalation of dust should be avoided. For operations sensitive to moisture, handling inside a glove box with an inert atmosphere is recommended.

-

Storage: Store this compound in a tightly sealed, non-metallic container to prevent the absorption of atmospheric moisture. The container should be kept in a cool, dry, and well-ventilated area away from combustible materials and sources of heat or ignition. For long-term storage of the anhydrous form, a desiccator containing a strong drying agent is recommended.

Conclusion

This compound is a highly hygroscopic and deliquescent compound, a property that is central to its chemistry and applications. While specific quantitative data on its water sorption behavior is limited in the public domain, its known formation of various hydrates and its chemical similarity to other alkaline earth metal perchlorates confirm its strong affinity for water. The experimental protocols provided in this guide for the synthesis, dehydration, and analysis of this compound offer a foundation for researchers working with this compound. Proper handling and storage procedures are paramount to maintain the integrity of the material and ensure laboratory safety. Further research to quantify the critical relative humidity and generate a detailed water vapor sorption isotherm for this compound would be a valuable contribution to the scientific literature.

References

An In-depth Technical Guide to the Hydrated Forms of Strontium Perchlorate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium perchlorate (B79767), Sr(ClO₄)₂, is a salt with a strong oxidizing nature and a high affinity for water, leading to the formation of several distinct hydrated forms. As a hygroscopic compound, its interaction with atmospheric moisture is a critical consideration in its handling, storage, and application. This technical guide provides a comprehensive overview of the known hydrated forms of strontium perchlorate, their synthesis, structural properties, and characterization. This information is particularly relevant for professionals in research and drug development who may utilize strontium salts in synthesis or require a thorough understanding of their physicochemical properties to control reaction conditions and ensure material purity.

General Synthesis and Interconversion of Hydrated Forms

Hydrated forms of this compound are typically synthesized by the reaction of a strontium salt, such as strontium nitrate (B79036) or strontium carbonate, with perchloric acid. The general procedure involves dissolving the strontium salt in an excess of perchloric acid, followed by neutralization of the excess acid with strontium carbonate. After removing any solid impurities by centrifugation, crystals of hydrated this compound can be obtained by cooling the solution.[1]

Sr(ClO₄)₂·6H₂O ⇌ Sr(ClO₄)₂·4H₂O + 2H₂O[3]

This equilibrium indicates that precise temperature control during crystallization is necessary to isolate a specific hydrated form. The nonahydrate is known to form at low temperatures.

The anhydrous form can be prepared by the thermal dehydration of a hydrated salt. A common method involves heating this compound trihydrate at 250 °C (523 K) for an extended period.[4][5][6]

Below is a workflow illustrating the general synthesis and interconversion pathways.

Caption: General synthesis and interconversion pathways for this compound hydrates.

Physicochemical and Crystallographic Properties

The known solid-state forms of this compound include the anhydrous form and at least three hydrated forms: the trihydrate, tetrahydrate, and nonahydrate.[1] A hexahydrate has also been reported to exist in equilibrium in solution.[3] The structural details of the anhydrous, tri-, tetra-, and nonahydrate forms have been determined by X-ray diffraction.

Quantitative Data Summary

| Property | Anhydrous (Sr(ClO₄)₂) | Trihydrate (Sr(ClO₄)₂·3H₂O) | Tetrahydrate (Sr(ClO₄)₂·4H₂O) | Nonahydrate (Sr(ClO₄)₂·9H₂O) |

| Molar Mass ( g/mol ) | 286.51 | 340.56 | 358.57 | 448.65 |

| Crystal System | Orthorhombic | Monoclinic | Monoclinic | Orthorhombic |

| Space Group | Pbca | P2₁/n | P2₁/c | Ccmm |

| Calculated Density (g/cm³) | 2.973 | 2.538 | 2.545 | 1.868 |

| Melting Point (°C) | 477 (decomposes) | < 100 | < 100 | < 100 |

Note: Melting points for the hydrated forms are generally below 100°C and are often accompanied by dehydration.

Crystallographic Data

The following table summarizes the unit cell parameters for the different forms of this compound.

| Hydrate (B1144303) Form | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| Anhydrous | Orthorhombic | Pbca | 14.18206 | 9.78934 | 9.37624 | 90 | 90 | 90 | 1301.73 | 8 |

| Trihydrate | Monoclinic | P2₁/n | 8.9787 | 13.4870 | 14.7875 | 90 | 95.448 | 90 | 1782.6 | 8 |

| Tetrahydrate | Monoclinic | P2₁/c | 9.1730 | 8.0820 | 15.356 | 90 | 100.28 | 90 | 1120.3 | 4 |

| Nonahydrate | Orthorhombic | Ccmm | 15.523 | 10.985 | 11.231 | 90 | 90 | 90 | 1914.7 | 4 |

Experimental Protocols

General Synthesis of Hydrated this compound

Materials:

-

Strontium nitrate (Sr(NO₃)₂) or Strontium carbonate (SrCO₃)

-

Perchloric acid (HClO₄), 60-70%

-

Deionized water

-

Centrifuge and tubes

-

Crystallization dish

Procedure:

-

Dissolve high-purity strontium nitrate or strontium carbonate in a minimal amount of deionized water.

-

Slowly add an excess of perchloric acid to the strontium salt solution with stirring. If using strontium carbonate, effervescence will be observed.

-

After the initial reaction ceases, neutralize the excess perchloric acid by the dropwise addition of a strontium carbonate slurry until effervescence stops.

-

Centrifuge the solution to remove any unreacted strontium carbonate and other solid impurities.

-

Decant the supernatant into a clean crystallization dish.

-

Induce crystallization by slow evaporation at a controlled temperature or by chilling the solution. The specific temperature will determine the hydrate that crystallizes, in accordance with the phase diagram. For example, the nonahydrate is expected to form at low temperatures.

Preparation of Anhydrous this compound

Materials:

-

This compound trihydrate (Sr(ClO₄)₂·3H₂O)

-

Agate mortar and pestle

-

Oven capable of reaching 250 °C

-

Glove box with an inert atmosphere (e.g., argon)

Procedure:

-

Thoroughly grind the this compound trihydrate powder in an agate mortar.

-

Place the ground powder in a suitable glass container.

-

Heat the powder in an oven at 250 °C (523 K) for an extended period (e.g., two weeks) under atmospheric conditions.[4]

-

After dehydration is complete, immediately transfer the anhydrous this compound to a glove box with an inert atmosphere to prevent rehydration due to its hygroscopic nature.[4]

The following diagram illustrates the experimental workflow for the preparation of anhydrous this compound from its trihydrate form.

Caption: Workflow for the dehydration of this compound trihydrate.

Characterization

Thermal Analysis

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for characterizing the hydrated forms of this compound. TGA reveals the stepwise loss of water molecules upon heating, providing information on the thermal stability and the number of water molecules in each hydration state. DSC can be used to determine the temperatures of dehydration, phase transitions, and decomposition.

A study on a 5 m aqueous solution of this compound showed a non-uniform loss of water upon heating. Free water is lost up to 100 °C, followed by the loss of six molecules of water of crystallization. This study suggests that within the hexahydrate, two water molecules have a different energy compared to the other four, which supports the equilibrium with the tetrahydrate.[3]

Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the presence of the perchlorate anion and water molecules in the crystal lattice. The perchlorate ion (ClO₄⁻), with Td symmetry, has four fundamental vibrational modes, of which the asymmetric stretching (ν₃) and asymmetric bending (ν₄) modes are typically strong in the IR spectrum, appearing around 1100 cm⁻¹ and 625 cm⁻¹, respectively. The symmetric stretching mode (ν₁) is strong in the Raman spectrum and appears around 935 cm⁻¹.

The presence of water of crystallization will give rise to characteristic O-H stretching and H-O-H bending vibrations in the IR and Raman spectra. The positions and shapes of these bands can provide information about the hydrogen bonding environment of the water molecules within the different hydrated structures. For hydrated metal perchlorates, IR bands due to water are observed in the regions of 3500-3000 cm⁻¹ (O-H stretching) and around 1630 cm⁻¹ (H-O-H bending). The exact positions of these bands can be influenced by the cation and the specific crystal structure.

Conclusion

This compound exists in several hydrated forms, with the trihydrate, tetrahydrate, and nonahydrate being structurally well-characterized. The formation of a specific hydrate is dependent on the crystallization conditions, primarily temperature and concentration, as governed by the Sr(ClO₄)₂-H₂O phase diagram. Understanding the synthesis, interconversion, and physicochemical properties of these hydrated forms is crucial for their effective use in research and development. The detailed experimental protocols and characterization data provided in this guide serve as a valuable resource for scientists and professionals working with this compound and its various hydrated states.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. alhimic.ucoz.ru [alhimic.ucoz.ru]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure of this compound anhydrate, Sr(ClO4)2, from laboratory powder X-ray diffraction data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

molecular weight of strontium perchlorate and its hydrates

An In-depth Technical Guide to the Molecular Weight of Strontium Perchlorate (B79767) and Its Hydrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weights of strontium perchlorate and its various hydrated forms. Accurate molecular weight determination is fundamental for stoichiometric calculations in chemical reactions, preparation of solutions with precise concentrations, and characterization of materials in research and development. This document presents quantitative data in a clear, tabular format and details relevant experimental protocols for the synthesis and analysis of these compounds.

Introduction to this compound

This compound, with the chemical formula Sr(ClO₄)₂, is an inorganic salt composed of a strontium cation (Sr²⁺) and two perchlorate anions (ClO₄⁻). It is a powerful oxidizing agent and is known for its hygroscopic nature, readily absorbing moisture from the atmosphere to form various hydrates.[1] The presence of water of hydration significantly alters the compound's molecular weight and other physical properties. Understanding the different hydrated states is crucial for accurate experimental work and material handling.

Molecular Weight of this compound and Its Hydrates

The molecular weight of this compound varies depending on the degree of hydration. The anhydrous form and several common hydrates are detailed below.

| Chemical Formula | Name | Molecular Weight ( g/mol ) |

| Sr(ClO₄)₂ | Anhydrous this compound | 286.52 |

| Sr(ClO₄)₂ · 3H₂O | This compound Trihydrate | 340.57 |

| Sr(ClO₄)₂ · 4H₂O | This compound Tetrahydrate | 358.58 |

| Sr(ClO₄)₂ · 6H₂O | This compound Hexahydrate | 394.61 |

| Sr(ClO₄)₂ · 9H₂O | This compound Nonahydrate | 448.66 |

Experimental Protocols

Accurate preparation and characterization of this compound and its hydrates are essential for reliable experimental outcomes. The following sections detail key experimental methodologies.

Synthesis of Hydrated this compound

Hydrated forms of this compound can be synthesized through the reaction of a strontium salt with perchloric acid.

Principle: This method involves the neutralization of an excess of perchloric acid with a strontium salt, followed by crystallization of the hydrated this compound.

Procedure:

-

Dissolve pure strontium nitrate (B79036) in an excess of perchloric acid.

-

Neutralize the excess acid by adding strontium carbonate until effervescence ceases.

-

Remove any solid impurities by centrifugation.

-

Induce precipitation of the hydrated this compound crystals by chilling the resulting solution.[2]

Preparation of Anhydrous this compound

The anhydrous form is typically prepared by the dehydration of a hydrated salt.

Principle: This protocol describes the thermal dehydration of this compound trihydrate to yield the anhydrous salt. This process must be performed with care due to the potential for decomposition at higher temperatures.

Procedure:

-

Thoroughly grind a sample of this compound trihydrate (Sr(ClO₄)₂·3H₂O) in an agate mortar.

-

Transfer the ground powder to a glass bottle.

-

Place the bottle in an oven and heat at 523 K (250 °C) for an extended period, for instance, two weeks, under atmospheric conditions to ensure complete dehydration.[3][4]

-

After heating, transfer the anhydrous this compound to a glove box under an argon atmosphere to prevent rehydration due to its hygroscopic nature.[3][4]

Determination of Water of Hydration

The percentage of water in a hydrated salt can be determined gravimetrically by heating the compound to a constant mass.

Principle: A known mass of the hydrate (B1144303) is heated to drive off the water of crystallization. The mass difference before and after heating corresponds to the mass of water lost, allowing for the calculation of the percentage of water in the original hydrated compound.

Procedure:

-

Weigh a clean, dry crucible with its cover to a high degree of precision.

-

Add approximately 1.5 g of the unknown this compound hydrate to the crucible and weigh the crucible, cover, and sample together.

-

Place the crucible on a clay triangle supported by an iron ring. Ensure the cover is slightly ajar to allow water vapor to escape.

-

Heat the crucible and its contents gently with a Bunsen burner for about 5 minutes.

-

Increase the heat so that the tip of the inner blue flame just touches the bottom of the crucible and heat for an additional 10-15 minutes.

-

Allow the crucible to cool completely in a desiccator to prevent reabsorption of moisture.

-

Weigh the cooled crucible, cover, and anhydrous salt.

-

Repeat the heating, cooling, and weighing process until two consecutive weighings are within an acceptable tolerance (e.g., ±0.02 g), indicating that all the water of hydration has been removed.

-

Calculate the mass of water lost by subtracting the final mass from the initial mass of the hydrated sample.

-

Determine the percentage of water in the hydrate using the following formula:

(Mass of water lost / Mass of hydrate) x 100%[5]

Logical Relationship of this compound Forms

The relationship between anhydrous this compound and its hydrated forms is a reversible process of hydration and dehydration, as illustrated in the following diagram.

References

Methodological & Application

Application Notes and Protocols: Strontium Perchlorate as an Oxidizing Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scope

Strontium perchlorate (B79767), Sr(ClO₄)₂, is a powerful oxidizing agent, a property derived from the perchlorate anion (ClO₄⁻) where chlorine is in its highest oxidation state (+7).[1][2][3] While its potent oxidizing capabilities are utilized in applications requiring rapid and energetic reactions, such as pyrotechnics and rocket propellants, its use as a selective oxidizing agent in fine chemical synthesis and drug development is exceedingly rare.[1][4][5] This is primarily due to the high reactivity and potential for explosive decomposition of perchlorate salts, especially when in contact with organic compounds, reducing agents, or upon heating.[3][6][7]

These notes provide a summary of the properties of strontium perchlorate, outline critical safety protocols, and detail one of the few specific applications found in the synthetic organic chemistry literature: its use as a catalyst in the synthesis of dihydropyrimidinones. In this context, it is described as acting as both a strong oxidizing and dehydrating agent.[1][8][9] Researchers should exercise extreme caution and recognize that this compound is not a conventional or recommended reagent for general organic oxidations.

Physicochemical Properties and Data

This compound is a white, crystalline, and hygroscopic solid that is highly soluble in water and polar organic solvents.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | Sr(ClO₄)₂ | [1][2] |

| Molar Mass | 286.51 g/mol | [1][2] |

| Appearance | White crystalline solid | [1][2] |

| Melting Point | <100 °C (hydrated forms); 477 °C (anhydrous, decomposes vigorously) | [1][7] |

| Density | 2.973 g/cm³ | [1] |

| Solubility in Water | 309.7 g/100 g | [1] |

| Solubility in Ethanol (B145695) | 180.7 g/100 g | [1] |

| Solubility in Methanol | 221.0 g/100 g | [1] |

| Primary Hazard | Strong Oxidizer, Fire and Explosion Risk | [3][6] |

Application: Catalysis in Dihydropyrimidinone Synthesis

Hydrated this compound (Sr(ClO₄)₂·3H₂O) has been reported as an effective catalyst for the one-pot, solvent-free synthesis of 1,4-dihydropyrimidinones (Biginelli reaction).[1][8][9] This multicomponent reaction involves an aromatic aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335). While the authors describe the catalyst as a "very strong oxidizing and dehydrating agent," its primary role in this specific transformation appears to be that of a Lewis acid and dehydrating agent, facilitating the key condensation steps.

Experimental Protocol: Synthesis of Dihydropyrimidinones

This protocol is adapted from the methodology described by Chauhan et al.[1][8][9]

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde)

-

β-ketoester (e.g., ethyl acetoacetate)

-

Urea

-

Hydrated this compound (Sr(ClO₄)₂·3H₂O), 20 mol%

-

Microwave synthesizer or conventional heating setup with reaction vessel

-

Ethanol (for recrystallization)

Procedure:

-